Methyl 3-methoxy-5-methylbenzoate
Overview
Description
Methyl 3-methoxy-5-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of a methoxy group at the 3-position and a methyl group at the 5-position on the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
Methyl 3-methoxy-5-methylbenzoate is utilized in various scientific research fields:
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-5-methylbenzoate can be synthesized through the esterification of 3-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-methoxy-5-methylbenzoic acid.
Reduction: 3-methoxy-5-methylbenzyl alcohol.
Substitution: 3-methoxy-5-methyl-4-nitrobenzoate, 3-methoxy-5-methyl-4-bromobenzoate.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with cellular enzymes and receptors, disrupting critical signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Methyl 3-methoxybenzoate
- Methyl 4-methoxybenzoate
Uniqueness
Methyl 3-methoxy-5-methylbenzoate is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-methoxy-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(10(11)13-3)6-9(5-7)12-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZNMWJDXUEMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550749 | |
Record name | Methyl 3-methoxy-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108593-44-8 | |
Record name | Methyl 3-methoxy-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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